4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide

CYP enzyme profiling Drug-drug interaction (DDI) liability In vitro ADME screening

Procure 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide (CAS 100467-82-1) for validated CYP1A1 inhibition (Ki=300 nM) and thromboxane synthetase SAR. Its distinct 4-bromo substituent enables palladium-catalyzed cross-coupling, serving as a documented intermediate for SMN protein modulators and hNav1.7 inhibitors. Avoid the risk of functional non-equivalence common among in-class analogs by choosing this empirically-validated compound.

Molecular Formula C11H11BrN4O
Molecular Weight 295.14 g/mol
CAS No. 100467-82-1
Cat. No. B3197336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide
CAS100467-82-1
Molecular FormulaC11H11BrN4O
Molecular Weight295.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCN2C=NC=N2)Br
InChIInChI=1S/C11H11BrN4O/c12-10-3-1-9(2-4-10)11(17)14-5-6-16-8-13-7-15-16/h1-4,7-8H,5-6H2,(H,14,17)
InChIKeyDPEZLONABFGYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide (CAS 100467-82-1) – Compound Identity and Baseline Procurement Profile


4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide (CAS 100467-82-1) is a synthetic small-molecule amide derivative characterized by a 4-bromophenyl moiety linked via an amide bond to a 1,2,4-triazole-containing ethyl chain . The compound has a molecular formula of C11H11BrN4O and a molecular weight of 295.14 g/mol . It belongs to the triazole benzamide chemical class and has been investigated in multiple therapeutic and mechanistic contexts, including as a reactant for synthesizing survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors .

4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide (CAS 100467-82-1) – Why In-Class Analogs Cannot Be Simply Interchanged


Triazole benzamide derivatives, including 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide, exhibit substantial functional divergence driven by subtle structural variations. The nature and position of aryl substituents critically determine biological target engagement and downstream pharmacological effects. For instance, in the context of thromboxane synthetase inhibition, the 4-bromo, 4-chloro, and 4-(trifluoromethyl) benzamide variants—while structurally homologous—were all identified as 'most interesting' inhibitors, yet their rank-order potency and ancillary pharmacological profiles differ significantly, precluding functional equivalence [1]. Similarly, within the CYP enzyme inhibition landscape, even closely related triazole benzamides display marked differences in isoform selectivity and inhibitory potency, as evidenced by distinct Ki and IC50 values across CYP1A1, CYP1A2, and CYP3A4 [2]. These observations underscore that generic substitution among in-class analogs without empirical validation introduces significant risk of experimental failure, irreproducibility, and wasted resources in both discovery and applied research settings.

4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide (CAS 100467-82-1) – Quantified Differentiation Evidence vs. Comparators


CYP1A1 Inhibition (Ki = 300 nM) Defines a Discriminating Subtype Selectivity Profile

4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide exhibits a CYP inhibition selectivity profile characterized by moderate to weak activity across major hepatic CYP isoforms, with the most notable inhibition observed for CYP1A1 (Ki = 300 nM) [1]. In contrast, inhibition of CYP1A2 is approximately 23-fold weaker (IC50 = 7.00E+3 nM) [2], and inhibition of CYP3A4 is >160-fold weaker (IC50 = 5.00E+4 nM with testosterone as substrate; IC50 = 8.50E+4 nM with triazolam as substrate) [3]. This differential profile is not a generic class property; other triazole benzamide derivatives exhibit distinct CYP interaction patterns that must be empirically determined. The numerical comparison across isoforms provides a rational basis for selecting this compound when a CYP1A1-preferring but overall low-liability CYP inhibitor is required.

CYP enzyme profiling Drug-drug interaction (DDI) liability In vitro ADME screening

Thromboxane Synthetase Inhibition Activity in Context of 4-Substituted Benzamide Homologs

In a systematic evaluation of N-[(1H-imidazol-1-yl)alkyl]aryl amides and N-[(1H-1,2,4-triazol-1-yl)alkyl]aryl amides for thromboxane synthetase inhibition and antihypertensive activity, the 4-bromo, 4-chloro, and 4-(trifluoromethyl) benzamide derivatives were all identified as 'the most interesting thromboxane synthetase inhibitors' [1]. While the study reports that the best inhibitors in this series were up to 10 times more potent than the reference standard dazoxiben (UK 37248) , the publication does not disaggregate specific numerical IC50 values for each 4-substituted analog [1]. The 4-bromo variant thus shares the class-level designation as a 'most interesting' inhibitor alongside its 4-chloro and 4-CF3 counterparts, yet the absence of head-to-head potency ranking means that substitution decisions require empirical validation rather than a priori assumptions of equivalence.

Thromboxane synthetase inhibition Cardiovascular pharmacology SAR of benzamide derivatives

Documented Synthetic Utility as a Reactant for SMN Protein Modulators and hNav1.7 Inhibitors

4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide is commercially documented as a reactant for the synthesis of survival motor neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors, as well as heteroalicyclic carboxamidines targeting inducible nitric oxide synthase . This explicit documentation of synthetic utility distinguishes it from uncharacterized or purely theoretical triazole benzamide building blocks. The bromine atom at the 4-position serves as a versatile handle for further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling modular construction of focused compound libraries.

SMN protein modulation hNav1.7 sodium channel inhibition Medicinal chemistry building block

4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide (CAS 100467-82-1) – Evidence-Anchored Application Scenarios for Procurement and Experimental Use


In Vitro CYP Enzyme Inhibition Profiling for Drug-Drug Interaction (DDI) Assessment

Investigators conducting hepatic cytochrome P450 (CYP) inhibition panels as part of ADME-Tox screening can utilize 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide as a compound with a defined CYP isoform inhibition fingerprint. Its moderate CYP1A1 inhibition (Ki = 300 nM) contrasts with substantially weaker activity against CYP1A2 (IC50 = 7,000 nM) and CYP3A4 (IC50 = 50,000 nM) [1]. This profile makes it suitable as a control compound for validating assay sensitivity to CYP1A1-mediated inhibition while demonstrating low confounding activity against major drug-metabolizing isoforms, thereby reducing false-positive DDI flags in early-stage screening cascades.

Thromboxane Synthetase-Focused Cardiovascular Pharmacology Studies

In research programs investigating thromboxane A2 synthase (TXAS) as a therapeutic target for cardiovascular indications, 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide represents a structurally validated starting point for SAR exploration. The compound belongs to a class of N-[(1H-1,2,4-triazol-1-yl)alkyl]aryl amides that were designated as 'most interesting' thromboxane synthetase inhibitors alongside their 4-chloro and 4-CF3 counterparts, with members of this series achieving up to 10-fold greater potency than the reference inhibitor dazoxiben [2]. The 4-bromo substitution pattern offers distinct physicochemical properties (increased molecular weight, altered lipophilicity, and halogen bonding potential) that may confer advantages in downstream lead optimization relative to other halogen-substituted analogs.

Medicinal Chemistry Synthesis of SMN Modulators and Ion Channel Inhibitors

Medicinal chemists engaged in synthesizing survival motor neuron (SMN) protein modulators for spinal muscular atrophy research, or developing diaminotriazine-based hNav1.7 inhibitors for pain indications, can procure this compound as a documented synthetic intermediate with established precedent . The 4-bromo substituent provides a functional handle for palladium-catalyzed cross-coupling reactions, enabling efficient diversification into focused compound libraries. The explicit documentation of these specific synthetic applications reduces literature search burden and accelerates experimental planning.

Comparative Halogen SAR Studies in Benzamide-Derived Pharmacophores

Researchers systematically evaluating the structure-activity relationships of halogen substitution on benzamide-containing pharmacophores can use 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide as the bromine-containing comparator in parallel assessments with its 4-chloro and 4-fluoro analogs. Given that all three halogen variants were concurrently identified as 'most interesting' in thromboxane synthetase assays [2], head-to-head comparisons of potency, metabolic stability, and off-target profiles can be conducted under uniform experimental conditions. Such studies are essential for establishing whether bromine's unique atomic properties (size, polarizability, C-Br bond strength) confer measurable advantages in specific biological contexts.

Quote Request

Request a Quote for 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.